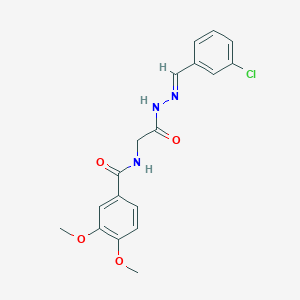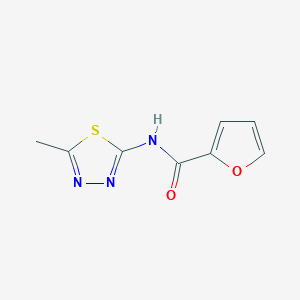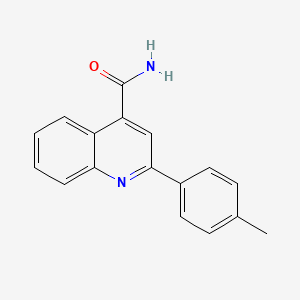
1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, dioxotetrahydropyrrol, and hydrazinecarboximidothioate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl and chlorophenyl intermediates, followed by their coupling with the pyrrol and hydrazinecarboximidothioate moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, resulting in structural changes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may be investigated for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating certain diseases or conditions, leveraging its unique chemical structure to develop new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
- 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. Its dichlorophenyl and hydrazinecarboximidothioate moieties contribute to its distinct properties, setting it apart from other related compounds.
特性
分子式 |
C18H13Cl3N4O2S |
|---|---|
分子量 |
455.7 g/mol |
IUPAC名 |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C18H13Cl3N4O2S/c19-11-3-1-10(2-4-11)9-23-24-18(22)28-15-8-16(26)25(17(15)27)14-7-12(20)5-6-13(14)21/h1-7,9,15H,8H2,(H2,22,24)/b23-9+ |
InChIキー |
IXYLFIDTLRGKTC-NUGSKGIGSA-N |
異性体SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
![{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron](/img/structure/B11108493.png)


![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11108508.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11108514.png)

![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108549.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108566.png)
